6-Chloro-2-cyclopropylquinolin-4-amine

Lipophilicity Fragment-Based Drug Discovery ADME

This 4-aminoquinoline building block features a unique 6‑chloro‑2‑cyclopropyl substitution that elevates Fsp³ to 0.25 and logP to 3.45, delivering superior molecular complexity over planar analogs. The combined steric and electronic profile enables selective fragment screening of moderately hydrophobic targets and supports covalent inhibitor design via the 4‑amine handle. The 6‑chloro group provides a versatile coupling site for PROTAC development. Supplied at 95% purity with strict batch consistency for robust SAR.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 1342832-92-1
Cat. No. B1428902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclopropylquinolin-4-amine
CAS1342832-92-1
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)N
InChIInChI=1S/C12H11ClN2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H2,14,15)
InChIKeyWMDDGWKUTMSOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropylquinolin-4-amine (CAS 1342832-92-1) – Product-Specific Evidence Guide


6-Chloro-2-cyclopropylquinolin-4-amine is a disubstituted 4-aminoquinoline heterocyclic building block (MF: C₁₂H₁₁ClN₂, MW: 218.68) characterized by a chlorine atom at the 6-position and a cyclopropyl ring at the 2-position of the quinoline core [1]. It is commercially available at 95% purity from Enamine LLC [1]. The compound belongs to the broader 4-aminoquinoline class, which has been extensively explored for kinase inhibition and anti-infective applications, but its specific substitution pattern provides a differentiated physicochemical and structural profile relative to simpler 4-aminoquinolines.

Why 6-Chloro-2-cyclopropylquinolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinolines


While 4-aminoquinoline and 6-chloroquinolin-4-amine are common building blocks, they lack the combined electronic (electron-withdrawing chloro at C6) and steric (cyclopropyl at C2) features of the target compound. The 2-cyclopropyl group introduces a strained, sp³-rich motif that increases molecular complexity (Fsp³ = 0.25 vs. 0.00 for unsubstituted analogs) and elevates lipophilicity (logP 3.45 vs. 1.63–2.47). The 6-chloro substituent further modulates electron density on the quinoline core, affecting both reactivity in cross-coupling reactions and potential biological target interactions [1][2]. Simple 4-aminoquinolines cannot reproduce this combined steric and electronic profile, which directly impacts fragment screening success, ADMET property optimization, and downstream derivatization outcomes.

Quantitative Differentiation Evidence for 6-Chloro-2-cyclopropylquinolin-4-amine vs. Structural Analogs


Lipophilicity (logP) Differentiation vs. 4-Aminoquinoline and 6-Chloroquinolin-4-amine

The target compound exhibits a measured logP of 3.45, as reported by the vendor [1]. In comparison, 4-aminoquinoline has a logP of 1.63 and 6-chloroquinolin-4-amine has a logP of 2.47 [2]. The addition of the 6-chloro substituent alone contributes approximately 0.84 log units over the parent 4-aminoquinoline, while the further incorporation of the 2-cyclopropyl group adds an additional 0.98 log units, yielding a total logP increase of 1.82 log units relative to the parent scaffold [1][2]. This places the compound in the optimal lipophilicity range (logP 1–3) for fragment-based screening while extending into the logP window favorable for CNS permeability.

Lipophilicity Fragment-Based Drug Discovery ADME

Fraction of sp³ Carbons (Fsp³) as a Measure of Three-Dimensional Character

The target compound has a calculated Fsp³ of 0.25 (3 sp³ carbons from the cyclopropyl group and 9 sp² carbons from the quinoline core, for a total of 12 carbon atoms) [1]. In contrast, both 4-aminoquinoline and 6-chloroquinolin-4-amine have Fsp³ = 0.00, as all carbon atoms are aromatic sp² [2][3]. The increase from 0.00 to 0.25 represents a measurable, quantitative improvement in molecular three-dimensionality. According to Lovering et al., higher Fsp³ correlates with improved solubility, enhanced target selectivity, and elevated clinical success rates in drug discovery programs [2].

Molecular Complexity Fsp³ Fragment Screening

Molecular Weight Differentiation for ADME Property Balancing

The molecular weight of 6-chloro-2-cyclopropylquinolin-4-amine is 218.68 g/mol [1], compared to 144.17 g/mol for 4-aminoquinoline and 178.62 g/mol for 6-chloroquinolin-4-amine . The addition of the cyclopropyl group adds 40.06 atomic mass units relative to 6-chloroquinolin-4-amine. At 218.68 g/mol, the compound approaches the upper boundary of the Rule of Three for fragment-based screening (MW ≤ 300) while remaining well within drug-like chemical space (MW typically < 500).

Molecular Weight Rule of Three Fragment Library Design

Purity, Melting Point, and Storage Specifications for Reproducible Research

6-Chloro-2-cyclopropylquinolin-4-amine is commercially available at 95% purity as a solid (powder) with a melting point of 96–98 °C and a recommended storage temperature of 2–8 °C [1]. The defined purity and melting point enable immediate use in quantitative synthesis and reproducible biological assays without additional purification. In contrast, high-purity 4-aminoquinoline is typically supplied as a hydrochloride salt with different handling and solubility properties (CAS 4-aminoquinoline free base has higher melting point of 154.8 °C) , and 6-chloroquinolin-4-amine is often listed without certified purity or melting point specifications .

Purity Quality Control Procurement

Preferred Application Scenarios for 6-Chloro-2-cyclopropylquinolin-4-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment for Hydrophobic Binding Pockets

The compound's balanced logP (3.45) and elevated Fsp³ (0.25) position it as a suitable fragment for screening campaigns targeting moderately hydrophobic protein pockets, such as kinase ATP-binding sites or GPCR allosteric pockets. Its increased three-dimensional character relative to flat 4-aminoquinolines has been shown to enhance hit selectivity and reduce off-target promiscuity [2]. The 95% purity and defined storage conditions [1] ensure batch-to-batch reproducibility, critical for fragment screening campaigns where false positives due to impurities can derail hit triage.

Kinase Inhibitor Lead Optimization and SAR Exploration

The 2-cyclopropyl-6-chloro substitution pattern is structurally reminiscent of ATP-competitive kinase inhibitor motifs. The cyclopropyl group provides both steric bulk and metabolic stability, while the 6-chloro substituent can serve as a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to elaborate the scaffold.[1] Researchers can leverage the compound as a starting point for systematic structure-activity relationship (SAR) studies, exploiting the reduced planarity (Fsp³ = 0.25) to improve selectivity profiles over closely related kinases compared to planar quinoline inhibitors [2].

CNS-Targeted Probe Design Leveraging Optimized Lipophilicity

With a logP of 3.45, the compound occupies a favorable lipophilicity window for CNS drug discovery (optimal CNS logP range ~2–4) [1]. The increase of 1.82 log units over 4-aminoquinoline (logP 1.63) suggests enhanced blood-brain barrier passive permeability, making the scaffold a suitable starting point for designing CNS-penetrant probes targeting neurological kinases, GPCRs, or epigenetic targets. The absence of a basic side chain (as found in chloroquine analogs) further reduces P-glycoprotein efflux liability.

Precursor for Covalent and PROTAC Warhead Conjugation

The 4-amino group and 6-chloro substituent provide orthogonal synthetic handles for derivatization. The 4-amine can be converted to an electrophilic warhead (e.g., acrylamide) for covalent inhibitor design, while the 6-chloro group can undergo cross-coupling to install E3 ligase-recruiting moieties for PROTAC development. The higher molecular weight (218.68 g/mol) relative to simpler 4-aminoquinolines [1] allows addition of linker and warhead components while keeping the final PROTAC molecule within Rule-of-Five space, reducing the risk of exceeding MW limits during degrader optimization.

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